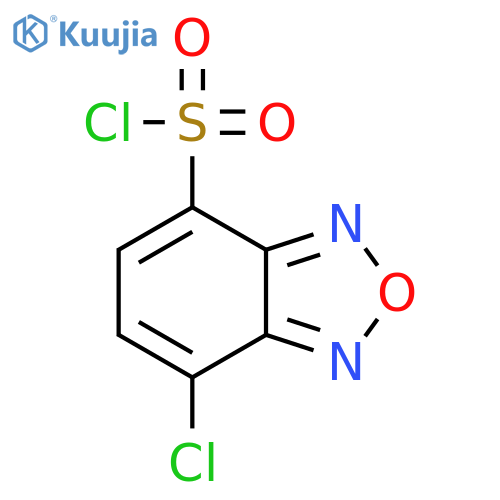Cas no 142246-48-8 (7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride)

142246-48-8 structure
商品名:7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
CAS番号:142246-48-8
MF:C6H2Cl2N2O3S
メガワット:253.06267786026
MDL:MFCD00191405
CID:136723
PubChem ID:612515
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 7-Chlorobenzo[c][1,2,5]oxadiazole-4-sulfonyl chloride
- 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole [Bifunctional Fluorescent Reagent]
- 2,1,3-Benzoxadiazole-4-sulfonylchloride, 7-chloro-
- 4-CHLORO-7-CHLOROSULFONYL-2,1,3-BENZOXADIAZOLE
- 7-Chloro-benzo[1,2,5]oxadiazole-4-sulfonyl chloride
- 4-Chloro-2,1,3-benzoxadiazole-7-sulfonyl Chloride
- 4-Chloro-7-chlorosulfonylbenzofurazan
- 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride
- BPPRLMZEVZSIIJ-UHFFFAOYSA-N
- 4-Chloro-7-(chlorosulfonyl)-2,1,3-benzoxadiazole
- 4-(Chlorosulfonyl)-7-chloro-2,1,3-benzoxadiazole
- BAS 09621832
-
- MDL: MFCD00191405
- インチ: 1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H
- InChIKey: BPPRLMZEVZSIIJ-UHFFFAOYSA-N
- ほほえんだ: ClS(C1=C([H])C([H])=C(C2C1=NON=2)Cl)(=O)=O
計算された属性
- せいみつぶんしりょう: 251.91600
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 85.0 to 89.0 deg-C
- PSA: 81.44000
- LogP: 2.88450
- ようかいせい: 未確定
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:UN 3261
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39-45
-
危険物標識:

- 危険レベル:8
- 包装グループ:III
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222516-0.05g |
7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |
142246-48-8 | 93% | 0.05g |
$19.0 | 2023-09-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00887-1g |
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole [Bifunctional Fluorescent Reagent] |
142246-48-8 | 97% | 1g |
¥3068.0 | 2024-07-19 | |
| Enamine | EN300-222516-10.0g |
7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |
142246-48-8 | 93% | 10g |
$510.0 | 2023-06-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CL681-200mg |
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |
142246-48-8 | 97.0%(T) | 200mg |
¥381.0 | 2022-06-10 | |
| abcr | AB139516-1 g |
4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, 97%; . |
142246-48-8 | 97% | 1 g |
€175.20 | 2023-07-20 | |
| TRC | B418623-50mg |
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl Chloride |
142246-48-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 556505-1G |
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |
142246-48-8 | 1g |
¥2586.17 | 2023-10-23 | ||
| Chemenu | CM383212-1g |
7-Chloro-2,1,3-benzoxadiazole-4-sulphonyl chloride |
142246-48-8 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Fluorochem | 043725-1g |
4-Chloro-7-(chlorosulfonyl)-2,1,3-benzoxadiazole |
142246-48-8 | 97% | 1g |
£98.00 | 2022-02-28 | |
| Enamine | EN300-222516-0.1g |
7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride |
142246-48-8 | 93% | 0.1g |
$26.0 | 2023-09-16 |
7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride 関連文献
-
Guangyu Su,Zhipeng Liu,Zhijun Xie,Fang Qian,Weijiang He,Zijian Guo complex bearing an intramolecular charge transfer fluorophore. Guangyu Su Zhipeng Liu Zhijun Xie Fang Qian Weijiang He Zijian Guo Dalton Trans. 2009 7888
-
Pramod Kumar Mehta,Ki Ryu,Chan Kyung Kim,Keun-Hyeung Lee New J. Chem. 2022 46 7003
-
Longwei He,Xueling Yang,Kaixin Xu,Weiying Lin Chem. Commun. 2017 53 4080
-
Jianbin Chao,Jiamin Zhao,Yongbin Zhang,Fangjun Huo,Caixia Yin Analyst 2021 146 4666
142246-48-8 (7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:142246-48-8)7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

清らかである:99%
はかる:5g
価格 ($):367.0
atkchemica
(CAS:142246-48-8)7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ